(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid
Description
Structural Characteristics and Chemical Identity
(R,S)-Fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid exhibits a complex molecular architecture that defines its utility in peptide synthesis applications. The compound possesses a molecular formula of C₂₆H₂₅NO₅ with a molecular weight of 431.48 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-(4-methoxybenzyl)-beta-alanine, which accurately describes its structural components. The molecule features a central propionic acid backbone with critical substitutions that determine its chemical behavior and synthetic utility.
The fluorenylmethyloxycarbonyl protecting group occupies a pivotal position in the molecular structure, attached to the amino functionality through a carbamate linkage. This protecting group is characterized by its distinctive fluorene ring system, which consists of two benzene rings fused to a central five-membered ring containing a methylene carbon. The fluorene moiety contributes significantly to the compound's stability and provides the basis for its base-labile deprotection mechanism. The methoxycarbonyl portion of the protecting group creates a carbamate functionality that is stable under acidic conditions but readily cleaved under basic conditions.
The 4-methoxybenzyl substituent represents another crucial structural element that distinguishes this compound from other fluorenylmethyloxycarbonyl-protected amino acids. This aromatic side chain features a benzene ring with a methoxy group positioned at the para position relative to the methylene linker. The presence of the electron-donating methoxy group influences the electronic properties of the aromatic system and can affect the compound's reactivity patterns. The benzyl group is attached to the alpha carbon of the propionic acid backbone, creating a beta-amino acid structure rather than the more common alpha-amino acid configuration.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | 431.48 g/mol | Determines solubility and handling properties |
| Melting Point | 140-148°C | Indicates thermal stability and purity assessment |
| Chemical Abstract Service Number | 497059-62-8 | Unique identifier for chemical databases |
| Molecular Formula | C₂₆H₂₅NO₅ | Defines elemental composition |
The stereochemical aspects of (R,S)-fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid add another layer of complexity to its structural identity. The compound exists as a racemic mixture containing both R and S enantiomers at the carbon center bearing the 4-methoxybenzyl substituent. This stereochemical diversity can be advantageous in certain synthetic applications where both enantiomers may be incorporated into peptide sequences, or it may require resolution if enantiopure material is needed for specific applications.
Historical Development in Peptide Chemistry
The development of (R,S)-fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid is intrinsically linked to the broader evolution of fluorenylmethyloxycarbonyl chemistry in peptide synthesis. The fluorenylmethyloxycarbonyl protecting group was first introduced by Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, addressing a critical need in synthetic organic chemistry. Prior to this development, the field of peptide synthesis lacked effective base-labile protecting groups that could complement the existing array of acid-labile protective systems.
Carpino and Han's groundbreaking work emerged from their observation that "in contrast to the variety of amino-protecting groups [that] can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity". Their research led to the preparation of 9-fluorenylmethyloxycarbonyl chloride through the treatment of 9-fluorenylmethanol with phosgene, establishing the foundation for modern fluorenylmethyloxycarbonyl chemistry. The researchers demonstrated that this protecting group could be quantitatively removed using liquid ammonia, releasing the original amine along with carbon dioxide and dibenzofulvalene as easily separable byproducts.
The subsequent development of solid-phase peptide synthesis by R. B. Merrifield in the 1960s created the technological framework that would eventually incorporate fluorenylmethyloxycarbonyl chemistry. However, it was the work of Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge in the late 1970s that truly integrated fluorenylmethyloxycarbonyl chemistry into solid-phase peptide synthesis methodologies. Their innovations demonstrated that the fluorenylmethyloxycarbonyl group could be cleaved by secondary amines such as piperidine, making it ideally suited for iterative peptide assembly processes.
The evolution from simple fluorenylmethyloxycarbonyl-protected natural amino acids to more complex derivatives like (R,S)-fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid reflects the growing sophistication of peptide chemistry. As researchers sought to incorporate non-natural amino acids into peptide sequences for enhanced biological activity or structural stability, the need for specialized building blocks became apparent. The development of beta-amino acid derivatives represented a significant advancement, as these compounds could introduce conformational constraints and novel functionalities into peptide structures.
The specific development of (R,S)-fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid addressed several synthetic challenges in peptide chemistry. Its role as a photocleavable linker emerged from the recognition that traditional chemical cleavage methods sometimes proved incompatible with sensitive peptide sequences or functional groups. The incorporation of the 4-methoxybenzyl group provided a handle for photochemical activation while maintaining the protective benefits of the fluorenylmethyloxycarbonyl system.
Position Within Fluorenylmethyloxycarbonyl-Protected Amino Acid Derivatives
(R,S)-Fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid occupies a unique position within the extensive family of fluorenylmethyloxycarbonyl-protected amino acid derivatives. This compound represents a sophisticated evolution from the original fluorenylmethyloxycarbonyl-protected natural amino acids, incorporating structural modifications that expand its synthetic utility beyond conventional peptide assembly. The beta-amino acid configuration distinguishes it from the more common alpha-amino acid derivatives, positioning it as a valuable tool for creating peptides with altered backbone geometries and enhanced conformational properties.
Within the broader category of fluorenylmethyloxycarbonyl-protected amino acids, this compound shares fundamental characteristics with related derivatives while offering distinct advantages. Like other fluorenylmethyloxycarbonyl-protected species, it maintains stability under acidic conditions and can be readily deprotected using basic reagents such as piperidine. However, its beta-amino acid structure and 4-methoxybenzyl substitution pattern create unique reactivity profiles that differentiate it from conventional derivatives such as fluorenylmethyloxycarbonyl-protected phenylalanine or other natural amino acid analogs.
Comparative analysis with related compounds reveals the strategic positioning of (R,S)-fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid within the synthetic toolbox. For instance, fluorenylmethyloxycarbonyl-(S)-3-amino-3-(3-methoxyphenyl)-propionic acid shares structural similarities but differs in the position of the methoxy group and the stereochemical configuration. These subtle variations can significantly impact the compound's behavior in peptide synthesis and the properties of the resulting peptide products. The para-substitution pattern in the 4-methoxybenzyl derivative may provide different electronic effects compared to meta-substituted analogs, potentially influencing reactivity patterns and photochemical properties.
The compound's role as a photocleavable linker places it in a specialized subset of fluorenylmethyloxycarbonyl derivatives designed for specific synthetic applications. This functionality distinguishes it from conventional protecting group applications and positions it alongside other advanced synthetic tools such as fluorenylmethyloxycarbonyl-protected amino acids with photolabile side chains. The photocleavable nature allows for temporal control over deprotection events, enabling sophisticated synthetic strategies that would be difficult to achieve with conventional chemical methods.
| Compound Category | Representative Example | Key Distinguishing Features |
|---|---|---|
| Natural Alpha-Amino Acids | Fluorenylmethyloxycarbonyl-Phenylalanine | Standard backbone geometry, natural side chains |
| Modified Natural Amino Acids | Fluorenylmethyloxycarbonyl-3-Methoxy-L-Phenylalanine | Natural backbone with synthetic side chain modifications |
| Beta-Amino Acids | (R,S)-Fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid | Extended backbone, conformational constraints |
| Photocleavable Derivatives | Fluorenylmethyloxycarbonyl-protected photolabile amino acids | Light-responsive functionality for temporal control |
The synthetic accessibility of (R,S)-fluorenylmethyloxycarbonyl-3-amino-2-(4-methoxybenzyl)-propionic acid from commercially available starting materials enhances its practical utility within the fluorenylmethyloxycarbonyl family. The synthesis typically involves multiple steps including protection of amino functionality, installation of the 4-methoxybenzyl group, and purification using standard chromatographic techniques. This synthetic route parallels those used for other fluorenylmethyloxycarbonyl derivatives while incorporating specific modifications required for the beta-amino acid structure and benzyl substitution pattern.
The compound's availability both as a standalone reagent and pre-functionalized onto aminomethyl resin reflects its integration into modern solid-phase peptide synthesis workflows. This dual availability pattern is characteristic of established fluorenylmethyloxycarbonyl derivatives that have found widespread application in peptide chemistry. The pre-functionalized resin format facilitates direct incorporation into automated synthesis protocols, while the standalone reagent allows for more specialized synthetic applications and manual coupling procedures.
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXOXLANWBNXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Diazo Ketones
Starting with N-Fmoc-protected α-amino acids, the carboxyl group is activated as a mixed carbonate using iso-butyl chloroformate (i-BuOCOCl) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at −20°C. Subsequent treatment with diazomethane (CH₂N₂) generates diazo ketones, which are stabilized at low temperatures (−5°C) to prevent premature decomposition. For example:
Key Insight : The use of NMM instead of triethylamine (Et₃N) minimizes side reactions during diazo ketone formation.
Wolff Rearrangement and β-Amino Acid Formation
The diazo ketone undergoes Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) to yield β-amino acids. For instance, Fmoc-protected glycine derivatives rearrange to form β-alanine analogs:
Challenges : Competing cyclization or dimerization pathways necessitate precise control of reaction conditions (e.g., −78°C for ketene stability).
Introduction of the 4-Methoxybenzyl Group
The 4-methoxybenzyl (PMB) moiety is introduced via alkylation of the β-amino acid intermediate. Using 4-methoxybenzyl bromide (PMB-Br) and a strong base (e.g., lithium diisopropylamide, LDA), the PMB group is installed at the α-position:
Yield : Typical alkylation yields range from 60–75%, depending on steric hindrance and solvent polarity.
Solid-Phase Synthesis Using Wang Resin
Solid-phase peptide synthesis (SPPS) offers advantages in purifying intermediates and automating multistep sequences. For this compound, the Wang resin serves as a scaffold for iterative coupling.
Resin Functionalization
The β-amino acid is anchored to 4-(benzyloxy)benzyl alcohol resin (Wang resin) via esterification. Diazo ketones derived from Fmoc-protected α-amino acids undergo Wolff rearrangement directly on the resin, achieving loadings of 0.26–0.29 mmol/g:
Optimization : Prolonged reaction times (24–48 hrs) at 40°C improve esterification efficiency by 20%.
Sequential Deprotection and Coupling
Piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the amino terminus for subsequent coupling with activated esters (e.g., BOP/HOBt). The PMB group remains stable under these conditions, ensuring regioselectivity.
Table 1 : Comparative Yields in Solid-Phase Synthesis
| Step | Reagents | Yield (%) |
|---|---|---|
| Resin esterification | Ag benzoate, NMM, THF | 40–50 |
| Fmoc deprotection | Piperidine/DMF (2:8) | >95 |
| Peptide coupling | BOP, HOBt, (i-Pr)₂EtN | 85–90 |
Alkylation Strategies for PMB Group Installation
Direct alkylation of preformed β-amino acids provides an alternative route to introducing the PMB moiety.
Enolate-Mediated Alkylation
Deprotonation of β-alanine derivatives using LDA at −78°C generates a resonance-stabilized enolate, which reacts with PMB-Br to afford the alkylated product:
Limitation : Competing over-alkylation or elimination necessitates strict temperature control and stoichiometric PMB-Br.
Mitsunobu Reaction for Stereochemical Control
While the target compound is racemic, the Mitsunobu reaction could theoretically install the PMB group with retention of configuration. However, this method remains unexplored for β-amino acids due to competing side reactions.
Comparative Analysis of Synthesis Methods
Table 2 : Method Comparison for this compound
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Arndt-Eistert | High purity, scalability | Multi-step, costly reagents | 50–65 |
| Solid-Phase | Automated, easy purification | Low resin loading | 40–50 |
| Direct Alkylation | Simplicity, fewer steps | Steric hindrance issues | 60–75 |
Chemical Reactions Analysis
Types of Reactions
(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as dichlorodicyanobenzoquinone (DDQ) for oxidizing the methoxybenzyl group.
Reducing agents: Such as piperidine for removing the Fmoc group under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, oxidized methoxybenzyl derivatives, and substituted amides.
Scientific Research Applications
(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid has several scientific research applications:
Biology: Employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid involves its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form amide bonds, facilitating the assembly of peptide chains .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares (R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid with structurally related Fmoc-protected amino acids, focusing on substituent variations, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Note: CAS 511272-36-9 is shared by multiple compounds in and due to conflicting data; verify with suppliers.
Key Differences and Research Findings
Substituent Effects on Reactivity :
- The 4-methoxybenzyl group in the target compound provides moderate electron-donating effects, improving solubility in organic solvents compared to 4-nitrophenyl derivatives, which are more polar and prone to aggregation .
- 3,4-Dimethoxybenzyl variants () exhibit enhanced stability under acidic conditions due to steric protection of the methoxy groups, making them suitable for solid-phase peptide synthesis (SPPS) .
Biological Interactions :
- 4-Hydroxyphenyl derivatives () are used in designing peptide inhibitors targeting tyrosine kinase receptors, leveraging hydrogen-bonding capabilities absent in methoxy analogs .
- 4-Nitrophenyl analogs () show utility in photoaffinity labeling due to their UV-active nitro groups .
Synthetic Challenges: 2-Hydroxyphenyl derivatives () require careful handling to prevent oxidation of the phenolic group during Fmoc deprotection . Boc-protected amines () enable sequential deprotection strategies but may complicate purification due to increased hydrophobicity .
Biological Activity
(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential in solid-phase peptide synthesis (SPPS), allowing for the controlled incorporation of this amino acid into peptides. The presence of the 4-methoxybenzyl side chain enhances its properties, making it a valuable component in various biological applications.
- Molecular Formula : C27H27NO6
- Molecular Weight : 461.51 g/mol
- Structure : The Fmoc group protects the amino group, while the 4-methoxybenzyl side chain influences solubility and stability.
Biological Applications
The biological activity of this compound can be summarized as follows:
Table 1: Summary of Biological Activities
Case Study: Structural Analog Comparison
A comparative study involving structurally similar compounds highlights the unique properties of this compound. For instance, compounds with varying side chains demonstrated differences in solubility and biological activity, indicating that modifications to the benzyl moiety can significantly influence the resulting peptide's characteristics.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects can be inferred from studies on related compounds:
- Enzyme Interactions : Similar compounds have been shown to interact with specific enzymes and receptors, suggesting that this compound may also participate in enzyme modulation or receptor binding, enhancing its therapeutic potential .
- Cellular Uptake : The methoxy groups may improve cell permeability, allowing for better uptake of peptides synthesized with this amino acid derivative. This property is critical for drug delivery applications where effective cellular entry is necessary.
Q & A
Q. What are the optimal synthetic routes for preparing (R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via Fmoc-protection of the amino group followed by coupling with 4-methoxybenzyl-substituted propionic acid precursors. Key steps include:
- Chiral building blocks : Use racemic resolution or enzymatic catalysis (e.g., lipases) to introduce stereochemistry .
- Solid-phase peptide synthesis (SPPS) : Employ Fmoc/tBu strategies, with HATU or DIC as coupling agents .
- Purity validation :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5 over 20 min) to confirm ≥95% purity .
- Mass spectrometry : Exact mass = 432.1388708 Da (C26H25NO5), monitored via ESI-MS .
- 1H NMR : Key signals include δ 7.75–7.25 (Fmoc aromatic protons), δ 4.2–4.4 (methine protons), and δ 3.8 (methoxy group) .
Q. How should researchers handle solubility challenges during in vitro assays?
Methodological Answer:
- Stock solutions : Prepare in DMSO (10–50 mM) due to the compound’s hydrophobicity (LogP ~3.2). Vortex and sonicate to ensure clarity .
- Working solutions : Dilute in PBS or cell culture media (final DMSO ≤0.1% to avoid cytotoxicity).
- Precipitation troubleshooting : Centrifuge at 10,000 rpm for 5 min and filter through 0.22 μm membranes .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Engineering controls : Use fume hoods to minimize inhalation of airborne particles (NIOSH exposure limit: <1 mg/m³) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Decontamination : Wash skin with 10% ethanol/water solution; use emergency showers for spills .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during peptide coupling, and what analytical tools detect racemization?
Methodological Answer:
- Racemization prevention :
- Detection methods :
Q. What strategies improve coupling efficiency in SPPS when incorporating this bulky residue?
Methodological Answer:
- Activation agents : Replace HOBt with Oxyma Pure (5% v/v) to reduce steric hindrance .
- Extended coupling times : 2–4 hours with double couplings for sterically hindered residues.
- Microwave-assisted synthesis : Apply 20–50 W at 50°C to enhance reaction kinetics .
Q. How do structural modifications (e.g., methoxybenzyl substitution) impact peptide stability and receptor binding?
Methodological Answer:
- Stability studies :
- Receptor binding :
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
